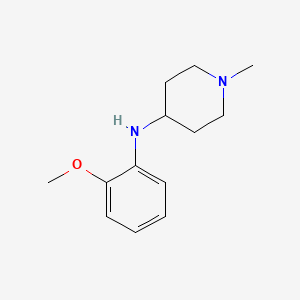

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine

Overview

Description

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine, also known as NMP-4A, is a synthetic compound that has recently been studied for its potential applications in laboratory experiments and scientific research. NMP-4A is a derivative of a natural alkaloid, piperine, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Leishmaniasis Treatment

The compound has been studied for its potential use in treating leishmaniasis, a disease caused by parasites. It has shown inhibitory effects against Leishmania mexicana and could reduce the parasite load significantly in an experimental model . This suggests its potential as a therapeutic agent in combating parasitic infections.

Nickel Ion Detection

A derivative of the compound has been utilized as a fluorescent probe for the selective detection of nickel ions (Ni 2+) in environmental samples. This application is crucial for monitoring nickel levels in ecosystems and preventing nickel-associated health risks .

Pharmacological Research

In pharmacology, derivatives of the compound have been explored as potential HIV-1 Vif antagonists. This research is part of ongoing efforts to find new treatments for HIV by targeting different stages of the virus’s life cycle .

Biochemistry

In the field of biochemistry, the compound’s derivatives have been used to study phenolic antioxidants, which play a critical role in protecting cells against oxidative stress. Understanding these compounds can lead to the development of new antioxidants for medical and cosmetic applications .

Organic Synthesis

The compound serves as a precursor in organic synthesis, contributing to the creation of various organic molecules. Its derivatives have been used to synthesize other complex compounds, showcasing its versatility in chemical reactions .

Analytical Chemistry

In analytical chemistry, the compound has been part of studies on the metabolism and toxicological detection of new psychoactive substances. Its role in such studies is vital for developing drug screening methods and understanding the metabolic pathways of various compounds .

Mechanism of Action

Target of Action

For instance, Nitrophenyl[4-(2-methoxyphenyl)piperazin-1-yl] methanones (NPPMs) are known to inhibit Sec14, an important protein in fungal infections . Another compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been reported to inhibit the activity of recombinant Leishmania mexicana arginase .

Mode of Action

For example, 1-(2-methoxyphenyl)piperazine is reported to be an effective blocker of striatal dopaminergic receptors in rat brain, exhibiting pronounced antihypertensive and weak sympatholytic activities .

Biochemical Pathways

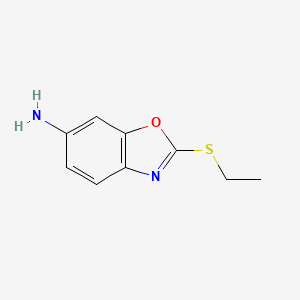

For instance, N-methylbenzo[d]oxazol-2-amine significantly up-regulated the metabolism of purine, pyrimidine and down-regulated sphingolipid metabolism .

Pharmacokinetics

The bioavailability, pharmacokinetics, and absorption of related compounds like n-methylbenzo[d]oxazol-2-amine should be studied further to provide information for its future efficacy improvement .

Result of Action

For example, N-methylbenzo[d]oxazol-2-amine showed anthelmintic activity and reduced the Trichinella spiralis abundance in the digestive tract by 49% at a dose of 250 mg/kg .

Action Environment

For instance, the effectiveness of chemotherapeutic medicines to kill parasitic nematodes and limit the spread of infections is influenced by the “One Health” approach, which considers the interconnectedness of human, animal, and environmental health .

properties

IUPAC Name |

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-15-9-7-11(8-10-15)14-12-5-3-4-6-13(12)16-2/h3-6,11,14H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGXXVOBPBVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-1-methylpiperidin-4-amine | |

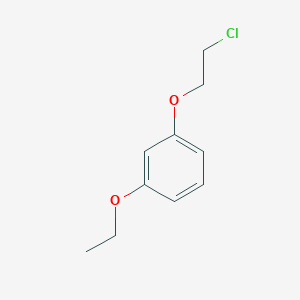

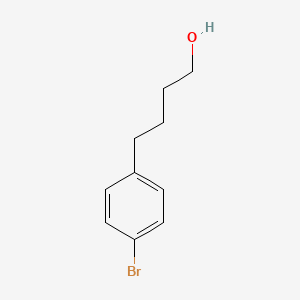

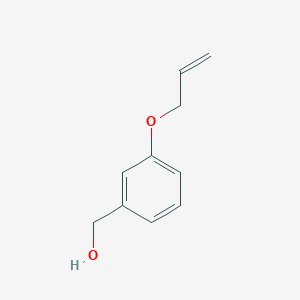

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

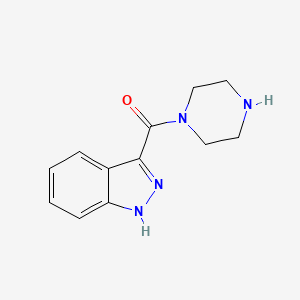

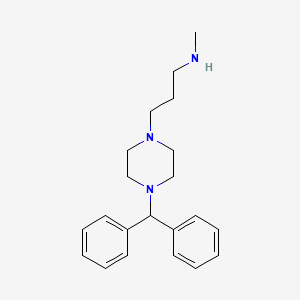

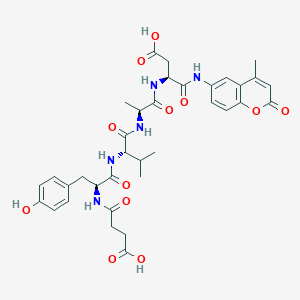

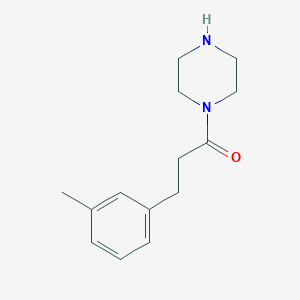

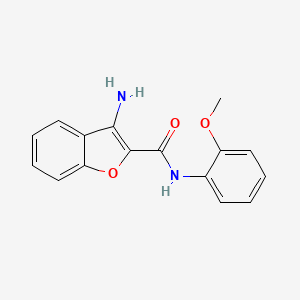

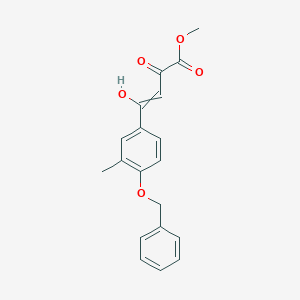

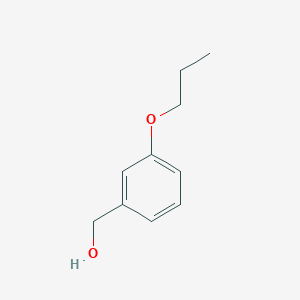

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)